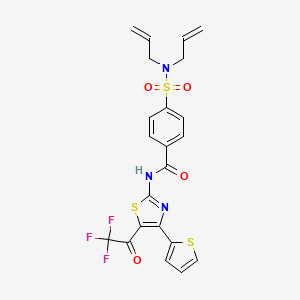
4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H18F3N3O4S3 and its molecular weight is 541.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide is a novel hybrid molecule that combines thiazole and sulfonamide functionalities, both of which are known for their biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mode of action, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- A thiazole ring, known for its role in various biological activities.
- A sulfamoyl group, which is associated with antibacterial properties.
- A benzamide moiety that may enhance the compound's pharmacological profile.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial activity. For instance, derivatives of thiazole and sulfonamide have been shown to inhibit bacterial growth effectively.
Table 1: Antibacterial Activity of Thiazole Derivatives
| Compound Name | Concentration (mM) | Zone of Inhibition (mm) against E. coli | Zone of Inhibition (mm) against S. aureus | Zone of Inhibition (mm) against B. subtilis |
|---|---|---|---|---|
| Compound A | 8 | 10 | 12 | 9 |
| Compound B | 7 | 8 | 10 | 6 |
| Compound C | 5 | 6 | 8 | — |
Note: Data adapted from studies on related thiazole-sulfonamide compounds .
The primary mechanism through which sulfonamide compounds exert their antibacterial effects is through the inhibition of the enzyme dihydropteroate synthase (DHPS) . This enzyme is crucial for the synthesis of folate in bacteria, which is necessary for nucleic acid synthesis. By inhibiting DHPS, these compounds prevent bacterial cell division, leading to a bacteriostatic effect.
Case Studies
- In vitro Studies : Various in vitro studies have shown that thiazole derivatives possess potent antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, a study found that specific thiazole-sulfonamide hybrids exhibited significant activity against resistant strains of bacteria like MRSA (Methicillin-resistant Staphylococcus aureus) .
- In vivo Studies : Animal model studies are essential for evaluating the therapeutic potential of these compounds. Preliminary findings suggest that certain derivatives can effectively reduce bacterial load in infected models without significant toxicity to host cells .
- Synergistic Effects : Research indicates that combining thiazole-sulfonamide compounds with cell-penetrating peptides can enhance their antibacterial efficacy. This approach may improve drug delivery and increase the overall effectiveness against resistant bacterial strains .
Properties
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O4S3/c1-3-11-28(12-4-2)35(31,32)15-9-7-14(8-10-15)20(30)27-21-26-17(16-6-5-13-33-16)18(34-21)19(29)22(23,24)25/h3-10,13H,1-2,11-12H2,(H,26,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOSVGNUAWSMPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














